4-Mercapto-3(2H)-pyridazinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-3(2H)-pyridazinethione typically involves the reaction of hydrazine derivatives with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which cyclizes to form the desired pyridazinethione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Mercapto-3(2H)-pyridazinethione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thione group can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyridazine ring under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridazinethiones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Mercapto-3(2H)-pyridazinethione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Mercapto-3(2H)-pyridazinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Dihydro-4-mercapto-3(2H)-furanone: Another heterocyclic compound with a mercapto group, but with a furan ring instead of a pyridazine ring.
Dihydro-4-mercapto-5-methyl-3(2H)-thiophenone: Contains a thiophene ring and exhibits similar chemical reactivity.
Uniqueness: 4-Mercapto-3(2H)-pyridazinethione is unique due to its specific combination of a pyridazine ring with mercapto and thione groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
74745-07-6 |
---|---|
Molekularformel |
C4H4N2S2 |
Molekulargewicht |
144.2 g/mol |
IUPAC-Name |
1,2-dihydropyridazine-3,4-dithione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-6-4(3)8/h1-2H,(H,5,7)(H,6,8) |
InChI-Schlüssel |
XROXHGVTJRRDBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNNC(=S)C1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.